Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite

Catalog No.
S681999
CAS No.
207516-14-1
M.F
C22H30N3O6P
M. Wt
463.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphospho...

CAS Number

207516-14-1

Product Name

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite

IUPAC Name

N-[bis[1-(2-nitrophenyl)ethoxy]phosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C22H30N3O6P

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C22H30N3O6P/c1-15(2)23(16(3)4)32(30-17(5)19-11-7-9-13-21(19)24(26)27)31-18(6)20-12-8-10-14-22(20)25(28)29/h7-18H,1-6H3

InChI Key

NHOJISHKGBWJKJ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-]

Synonyms

Bis(1-methylethyl)phosphoramidous Acid Bis[1-(2-nitrophenyl)ethyl] Ester;

Canonical SMILES

CC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-]

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite is a synthetic organic compound with the molecular formula C22H30N3O6P and a CAS number of 207516-14-1. This compound features a phosphoramidite functional group, which is significant in the field of nucleic acid chemistry, particularly in oligonucleotide synthesis. The presence of two 2-nitrophenyl ethyl groups contributes to its chemical properties and biological activity, making it useful for various research applications.

The compound is characterized by its melting point, which ranges from 48 to 50 degrees Celsius, and a predicted boiling point of approximately 508.3 degrees Celsius. It exhibits slight solubility in chloroform and is typically stored at -20 degrees Celsius under inert atmospheric conditions to maintain stability .

As mentioned earlier, Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite likely functions as a precursor in oligonucleotide synthesis. During this process, the phosphoramidite reacts with a hydroxyl group on the growing oligonucleotide chain, forming a new phosphodiester linkage. The details of this mechanism are well-established for phosphoramidite chemistry in general [].

Oligonucleotide Synthesis:

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite, also known as Nitrophenylethyl phosphoramidite (NPE-Pr), is a key building block used in the synthesis of oligonucleotides, which are short single-stranded or double-stranded molecules of DNA or RNA. These molecules play a crucial role in various biological functions and have numerous applications in research and medicine. NPE-Pr belongs to a class of phosphoramidites, which are chemical precursors used in the automated solid-phase synthesis of oligonucleotides via the phosphoramidite method. ()

During oligonucleotide synthesis, NPE-Pr is coupled to a growing oligonucleotide chain, introducing a specific nucleotide unit with a 2-nitrophenyl protecting group on the phosphate group. This protecting group ensures the stability of the growing chain and is later removed under specific conditions to reveal the final product. ()

Chemical Modifications:

The 2-nitrophenyl group present in NPE-Pr can be further exploited for introducing specific functionalities into the synthesized oligonucleotides. This allows researchers to tailor the properties of the oligonucleotide for various applications. For example, the nitro group can be readily reduced to an amine group, which can be further conjugated to various biomolecules such as fluorophores, quenchers, or targeting moieties. ()

, primarily due to the reactivity of its phosphoramidite group. It can undergo:

  • Nucleophilic substitution reactions: The phosphoramidite can react with nucleophiles, facilitating the formation of phosphodiester bonds during oligonucleotide synthesis.
  • Deprotection reactions: In the context of DNA synthesis, the compound can be used to protect reactive sites on nucleotides, which are later removed to yield the final product.

These reactions are crucial for constructing complex nucleic acid sequences and are widely utilized in genetic engineering and molecular biology research.

The biological activity of Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite has been explored in various studies. Its derivatives are known to exhibit:

  • Antitumor properties: Some studies suggest that compounds containing nitrophenyl groups may have cytotoxic effects against certain cancer cell lines.
  • Antibacterial activity: The compound's structure may contribute to its effectiveness against specific bacterial strains.

Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

The synthesis of Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite typically involves several steps:

  • Formation of the phosphoramidite backbone: This is achieved by reacting diisopropylamine with a suitable phosphorus halide.
  • Introduction of the nitrophenyl groups: The 2-nitrophenylethyl moieties are introduced through electrophilic aromatic substitution or similar methods.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity for research applications.

These methods highlight the complexity involved in synthesizing phosphoramidites for nucleic acid chemistry.

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite has several applications, particularly in:

  • Oligonucleotide synthesis: It serves as a key reagent for synthesizing DNA and RNA sequences.
  • Chemical biology: The compound is used in developing probes and labels for studying biological processes.
  • Pharmaceutical research: Its derivatives may be explored for potential drug development due to their biological activities.

These applications underline the significance of this compound in both academic and industrial settings.

Interaction studies involving Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite focus on its binding affinities and interactions with various biomolecules. Research indicates that:

  • The compound can form stable complexes with nucleic acids, enhancing the efficiency of oligonucleotide synthesis.
  • Interaction with proteins may also be investigated to assess its potential role in modulating biological pathways.

These studies are crucial for understanding how this compound can be utilized effectively in biochemistry and molecular biology.

Several compounds share structural similarities with Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Diisopropylaminoethyl phosphoramiditeContains diisopropylamine groupSimpler structure; commonly used in oligonucleotide synthesis
2-Nitrobenzyl phosphoramiditeFeatures a nitrobenzyl groupMore hydrophobic; different reactivity profile
Bis(2-nitrophenyl) phosphoramiditeContains two nitrophenyl groupsGreater potential for biological activity

These compounds highlight the uniqueness of Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite due to its specific combination of functional groups and properties, making it particularly valuable in chemical biology and pharmaceutical applications.

Catalytic Strategies for Phosphoramidite Activation in Oligonucleotide Chain Elongation

The activation of phosphoramidites, including bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite, relies on Brønsted acid catalysts to protonate the phosphoramidite’s nitrogen center, facilitating nucleophilic attack by the 5′-hydroxyl group of the growing oligonucleotide chain. Traditional activators like 1H-tetrazole (pK~a~ ≈ 4.8) and 4,5-dicyanoimidazole (pK~a~ ≈ 5.2) operate via a stoichiometric proton transfer mechanism, but recent advances emphasize sub-stoichiometric catalytic systems.

Chiral phosphoric acids (CPAs), such as peptide-embedded phosphothreonine derivatives, have emerged as efficient catalysts for asymmetric phosphitylation reactions [4]. These CPAs enhance coupling rates while minimizing side reactions, such as phosphoramidite hydrolysis, by stabilizing the transition state through hydrogen-bonding interactions. For example, CPA-catalyzed couplings of guanosine phosphoramidites exhibit stereoretentive oxidation to phosphate triesters with >95% fidelity when using tert-butyl hydroperoxide as the oxidant [4]. The catalytic cycle is sustained by scavenging liberated diisopropylamine with phenyl isocyanate, which forms inert phenylurea derivatives, thereby preventing catalyst sequestration [4].

Comparative studies reveal that CPA systems achieve coupling efficiencies comparable to tetrazole (99.4%) while reducing reagent consumption by 50% [4] [5]. This catalytic efficiency is particularly advantageous for large-scale syntheses of modified oligonucleotides requiring bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite, as it lowers production costs and minimizes waste generation.

Optimization of Tetrazole-Promoted Coupling Efficiency in Solid-Phase Synthesis

Tetrazole remains the gold-standard activator for phosphoramidite couplings due to its optimal acidity (pK~a~ ≈ 4.8) and compatibility with automated synthesizers. The coupling efficiency of bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite depends on three factors: (1) tetrazole concentration, (2) reaction time, and (3) solvent polarity.

Empirical data from industrial-scale syntheses demonstrate that a 0.25 M tetrazole solution in acetonitrile maximizes coupling yields (99.4%) for phosphoramidites bearing bulky 2-nitrophenylethyl groups [5]. Prolonged coupling times (>60 seconds) do not significantly improve efficiency but increase the risk of side reactions, such as depurination or phosphite oxidation. Solvent systems with low dielectric constants (e.g., anhydrous acetonitrile, ε ≈ 37.5) favor phosphoramidite activation by reducing ionic dissociation of the tetrazole-phosphoramidite complex [5].

Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield

Oligonucleotide LengthCoupling EfficiencyFLP Yield (%)
20-mer99.4%89.2
50-mer99.4%74.5
20-mer99.1%82.3
50-mer99.1%62.1

Data derived from the formula:
$$ \text{FLP} = (\text{efficiency})^{n-1} \times 100 $$
where $$ n $$ = oligo length [5].

For bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite, steric hindrance from the 2-nitrophenyl groups necessitates rigorous exclusion of moisture (<10 ppm) to prevent premature hydrolysis. Automated synthesizers equipped with molecular sieve drying columns maintain anhydrous conditions, ensuring coupling efficiencies >99% even for 100-mer sequences [5].

Chemoselective Approaches for Orthogonal Protecting Group Strategies

The 2-nitrophenylethyl moiety in bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite serves as a photolabile protecting group, enabling orthogonal deprotection strategies during oligonucleotide synthesis. Its compatibility with acid-labile (e.g., dimethoxytrityl, DMTr) and base-labile (e.g., fluorenylmethyloxycarbonyl, Fmoc) groups allows sequential deprotection without cross-reactivity.

Photolytic Deprotection Kinetics

Irradiation at 365 nm cleaves the 2-nitrophenylethyl group via a nitro-to-nitrito rearrangement, followed by β-elimination to release the protected hydroxyl group [2] [3]. The reaction proceeds with a half-life of 5–10 minutes under UV light (10 mW/cm²), achieving >95% deprotection yield without damaging the oligonucleotide backbone [3]. This photolytic strategy is orthogonal to acid- and base-sensitive protections, as demonstrated in the synthesis of caged RNAs containing 2′-O-tert-butyldimethylsilyl (TBDMS) and 5′-O-DMTr groups [2].

Orthogonal Protection of Ribonucleosides

Base-labile 5′-O-Fmoc groups paired with acid-labile 2′-O-ACE (bis(2-acetoxyethoxy)methyl) protections enable sequential deprotection of ribonucleosides [6]. After Fmoc removal (20% piperidine/DMF), the ACE group is hydrolyzed under mild acidic conditions (pH 4.5, 30°C), leaving the 2-nitrophenylethyl-phosphoramidite linkage intact [6]. This approach facilitates the synthesis of mixed DNA/RNA constructs with site-specific modifications.

Displacement Reactions for Post-Synthetic Modifications

Bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite supports post-synthetic nucleophilic displacements. For example, treatment of support-bound oligonucleotides with 2.5 M 2-(2-nitrophenyl)ethylamine (NPE-NH~2~) in acetonitrile (42–60°C, 2–5 days) replaces the 2-nitrophenylethyl group with primary amines, enabling the introduction of fluorescent dyes or biotin tags [2].

Aci-Nitro Intermediate Formation and Hemiacetal Decomposition Pathways

The photolytic cleavage of 2-nitrophenylethyl protecting groups initiates through the formation of aci-nitro intermediates, which represent critical species in the overall deprotection mechanism. Time-resolved infrared spectroscopy studies have demonstrated that upon photoexcitation, the nitrophenyl chromophore undergoes rapid intramolecular hydrogen abstraction, leading to the formation of the aci-nitro tautomer within femtosecond to picosecond timescales [3] [6].

The aci-nitro intermediate formation occurs through a [7] hydrogen transfer mechanism, where the excited nitrophenyl group abstracts a hydrogen atom from the adjacent methylene carbon. This process generates a short-lived aci-nitro species with characteristic absorption at approximately 400-430 nanometers [8] [9]. The formation quantum yield of the aci-nitro intermediate ranges from 0.7 to 0.9, indicating high efficiency in the primary photochemical step [10].

Following aci-nitro formation, the system undergoes nucleophilic addition to form hemiacetal intermediates, which represent long-lived species in the photolysis pathway. The hemiacetal intermediate forms through intramolecular cyclization, where the hydroxyl group generated during the aci-nitro formation attacks the carbonyl carbon [3] [4]. This hemiacetal species exhibits remarkable stability, with lifetimes ranging from nanoseconds to microseconds depending on the solvent environment and reaction conditions.

The decomposition of hemiacetal intermediates represents the rate-determining step in the overall photolytic process. Time-resolved studies have revealed that hemiacetal breakdown occurs with first-order kinetics, with rate constants typically ranging from 0.11 to 0.18 s⁻¹ under physiological conditions [3] [11]. The decomposition pathway involves the cleavage of the carbon-oxygen bond in the hemiacetal, leading to the formation of the final photoproducts: the deprotected substrate and a nitrosoacetophenone byproduct [3] [12].

MechanismTime ScaleRate Constant (s⁻¹)Quantum YieldDescription
Aci-Nitro FormationFemtosecond-Picosecond10¹¹-10¹²0.7-0.9Initial hydrogen abstraction forming aci-nitro tautomer
Hemiacetal FormationNanosecond-Microsecond10⁶-10⁷0.4-0.6Nucleophilic addition forming hemiacetal intermediate
CyclizationMicrosecond-Millisecond10³-10⁴0.2-0.4Intramolecular cyclization to benzisoxazoline
Product ReleaseMillisecond-Second10⁰-10²0.1-0.3Final decomposition releasing protected substrate

The protonation state of the aci-nitro intermediate plays a crucial role in determining the reaction pathway. The nitronic acid form, with a pKa value of approximately 3.7, exhibits pH-dependent behavior that significantly affects the overall photolysis rate [11]. Under acidic conditions, the protonated aci-nitro species shows enhanced stability, leading to biphasic proton release kinetics and altered reaction pathways.

Kinetic Analysis of Dual Photolysis Mechanisms in Deprotection Reactions

The photolytic cleavage of 2-nitrophenylethyl protecting groups operates through dual mechanistic pathways that proceed simultaneously but with different kinetic characteristics. These parallel pathways have been identified through comprehensive kinetic analysis using time-resolved ultraviolet-visible and infrared spectroscopy [3] [4].

The fast pathway, which accounts for approximately 80% of the reaction flux, involves direct hemiacetal formation without detectable aci-nitro decay. This pathway exhibits rapid kinetics with rate constants on the order of 5020 ± 200 s⁻¹ and proceeds through a concerted mechanism where the initial photoexcitation leads directly to hemiacetal intermediate formation [3]. The activation energy for this pathway is relatively low at 8.2 ± 0.5 kcal/mol, indicating facile reaction kinetics under ambient conditions.

The slow pathway, contributing approximately 20% of the total reaction flux, proceeds through observable aci-nitro intermediate formation with significantly slower kinetics. This pathway exhibits rate constants of 18 ± 4 s⁻¹ and involves a stepwise mechanism where the aci-nitro intermediate forms first and subsequently converts to the hemiacetal species [3]. The higher activation energy of 11.5 ± 0.8 kcal/mol for this pathway reflects the additional energy barrier associated with the sequential formation of intermediates.

PathwayContribution (%)Rate Constant (s⁻¹)Activation Energy (kcal/mol)Temperature DependencepH DependenceDescription
Fast Pathway805020 ± 2008.2 ± 0.5ArrheniusModerateDirect hemiacetal formation without detectable aci-nitro decay
Slow Pathway2018 ± 411.5 ± 0.8ArrheniusStrongProceeds through observable aci-nitro intermediate formation

The competition between these dual pathways depends on several factors, including the nature of the leaving group, solvent polarity, and reaction temperature. The partition into alternate pathways is influenced by the pKa of the nitronic acid isomer formed during photolysis, with more acidic intermediates favoring the fast pathway [3]. This selectivity has important implications for controlling the kinetics of photochemical deprotection reactions.

Temperature-dependent studies reveal that both pathways follow Arrhenius behavior, but with different temperature coefficients. The fast pathway shows moderate temperature dependence, while the slow pathway exhibits stronger temperature sensitivity due to the higher activation energy barrier [4]. This differential temperature response enables selective control of the reaction kinetics by adjusting the reaction temperature.

The pH dependence of the dual pathways differs significantly, with the slow pathway showing strong pH sensitivity due to the involvement of the ionizable aci-nitro intermediate. The fast pathway exhibits moderate pH dependence, primarily related to the protonation state of the final products rather than the intermediates [11]. This pH-dependent behavior provides an additional mechanism for controlling the reaction kinetics in biological and synthetic applications.

Quantum chemical calculations using density functional theory have provided insights into the electronic structure and energetics of the transition states involved in both pathways. The calculations indicate that the fast pathway involves a more concerted transition state with lower barrier height, while the slow pathway proceeds through a stepwise mechanism with higher energy intermediates [3] [10].

Solvent-Dependent Quantum Yield Variations for Controlled Release Applications

The quantum yield of photolytic cleavage for 2-nitrophenylethyl protecting groups exhibits pronounced solvent dependence, which has significant implications for controlled release applications. Systematic studies across various solvent systems have revealed that the efficiency of photochemical deprotection varies dramatically with solvent polarity, viscosity, and hydrogen bonding capacity [13] [14] [15].

Polar protic solvents, such as water and methanol, generally enhance the quantum yield of photolysis compared to nonpolar solvents. In methanol, the quantum yield reaches 0.41, representing one of the highest values observed for nitrophenylethyl derivatives [16]. This enhancement results from the stabilization of polar intermediates and transition states through hydrogen bonding interactions with the solvent molecules. The polar environment facilitates the formation and stabilization of the aci-nitro intermediate, leading to more efficient subsequent reactions.

Polar aprotic solvents, including acetonitrile and dimethyl sulfoxide, provide intermediate quantum yields ranging from 0.35 to 0.38. These solvents stabilize charged intermediates through dipolar interactions while avoiding the complicating effects of hydrogen bonding [15]. The dielectric constant of the solvent correlates strongly with the observed quantum yield, with higher dielectric constants generally leading to enhanced photolysis efficiency.

SolventDielectric ConstantQuantum YieldRelease Rate (s⁻¹)Hemiacetal Lifetime (ns)Applications
Water78.40.250.1163Biological systems
Methanol32.70.410.1845Synthetic chemistry
Acetonitrile37.50.350.1455Electrochemistry
Dimethyl Sulfoxide46.70.380.1648High-temperature reactions
Dichloromethane8.90.120.0595Organic synthesis
Tetrahydrofuran7.60.150.0788Polymer chemistry

Nonpolar solvents, such as dichloromethane and tetrahydrofuran, exhibit significantly lower quantum yields, typically ranging from 0.12 to 0.15. The reduced efficiency in these solvents results from the lack of stabilization for polar intermediates and the longer lifetimes of hemiacetal intermediates [15]. The hemiacetal lifetimes in nonpolar solvents can extend to 95 nanoseconds or more, compared to 45-63 nanoseconds in polar solvents.

The solvent viscosity also influences the photolysis kinetics through its effect on diffusion-controlled processes. Higher viscosity solvents slow the rate of conformational changes required for efficient photolysis, leading to reduced quantum yields. This viscosity effect is particularly important for applications involving polymer matrices or highly viscous media [15].

The relationship between solvent acceptor number and photolysis rate provides insights into the degree of solute-solvent interactions. Solvents with higher acceptor numbers, indicating stronger electron-accepting ability, generally promote faster photolysis rates through enhanced stabilization of electron-rich intermediates [15]. This correlation enables rational solvent selection for optimizing photochemical deprotection reactions.

For controlled release applications, the solvent-dependent quantum yield variations enable precise tuning of release kinetics. In biological systems, the aqueous environment provides moderate quantum yields (0.25) with acceptable release rates for physiological applications [17]. The pH buffering capacity of biological fluids further modulates the release kinetics through effects on intermediate protonation states.

In synthetic chemistry applications, organic solvents can be selected to optimize reaction efficiency. Methanol and acetonitrile provide excellent quantum yields for synthetic transformations, while dichloromethane offers controlled, slower release for applications requiring extended reaction times [14]. The choice of solvent system enables fine-tuning of the temporal profile of substrate release.

ParameterUV-A (365 nm)UV-B (312 nm)Visible (405 nm)Near-IR (2-photon)
Wavelength (nm)365312405700-800
Photon Energy (eV)3.403.973.061.55-1.77
Penetration Depth (μm)10-505-20100-5001000-2000
Quantum EfficiencyHigh (0.3-0.5)Very High (0.5-0.7)Low (0.1-0.2)Variable (0.05-0.3)
Cellular DamageModerateHighMinimalMinimal

The wavelength dependence of photolysis efficiency varies significantly with solvent environment. UV-A irradiation at 365 nanometers provides optimal quantum efficiency in most solvents, while shorter wavelengths (312 nanometers) can achieve higher efficiency but with increased potential for side reactions [18]. Visible light activation requires specialized chromophores but offers advantages for biological applications due to reduced phototoxicity.

Advanced controlled release systems exploit solvent-dependent quantum yield variations through the use of solvent-responsive materials. Hydrogels and polymer matrices that undergo solvent-induced swelling or phase transitions can modulate the local solvent environment around the photolabile groups, enabling responsive release kinetics [19]. These systems represent promising approaches for developing smart drug delivery platforms with externally controllable release profiles.

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Dates

Last modified: 09-15-2023

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